N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c23-19(20-18-9-5-2-6-10-18)21-12-14-22(15-13-21)26(24,25)16-11-17-7-3-1-4-8-17/h1,3-4,7-8,11,16,18H,2,5-6,9-10,12-15H2,(H,20,23)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCBZSYGCGGESH-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action would depend on the nature of the target and the environment in which the interaction occurs.
Biochemical Pathways
The downstream effects would depend on the specific role of these targets in cellular processes.
Pharmacokinetics
For instance, its absorption could be influenced by its solubility in water and lipids, its distribution could be affected by its size and charge, and its metabolism and excretion could depend on its chemical stability and interactions with metabolic enzymes.
Result of Action
These effects would be determined by the nature of its interaction with its targets and the role of these targets in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature could affect its structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder its access to its targets.
Biological Activity
N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine core with a sulfonyl group and a cyclohexyl moiety. Its molecular formula is , and it features significant lipophilicity due to the cyclohexyl and phenylethenyl groups. This structural configuration suggests potential interactions with various biological targets.
N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide primarily functions as an antagonist at certain neurotransmitter receptors. It has been shown to inhibit the activity of the DP-2 receptor, which is implicated in various inflammatory and pain pathways. By blocking this receptor, the compound may exert anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.
Pharmacological Effects
- Anti-inflammatory Activity : Studies indicate that the compound reduces inflammation in animal models by inhibiting cytokine release.
- Analgesic Effects : The compound has demonstrated efficacy in reducing pain responses in preclinical models, suggesting its potential use in chronic pain management.
- Cytotoxicity : Preliminary data suggest that N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Study 1: Pain Management
In a controlled study involving rodent models of neuropathic pain, administration of N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide resulted in a significant reduction in pain scores compared to control groups. The study highlighted the compound's ability to modulate pain pathways effectively.
Study 2: Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory properties of the compound in a model of acute inflammation induced by carrageenan. Results indicated a marked decrease in paw edema, supporting its potential as an anti-inflammatory agent.
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Anti-inflammatory | Reduction in edema | [Study 2] |
| Analgesic | Decreased pain scores | [Study 1] |
| Cytotoxicity | Inhibition of cell growth | Preliminary findings |
Research Findings
Recent research has focused on optimizing the pharmacokinetic profile of N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide to enhance its therapeutic efficacy. Modifications to the chemical structure have led to derivatives with improved potency and selectivity for target receptors.
Comparison with Similar Compounds
Key Observations:
- COX-2 Inhibition : Sulfonamide-containing compounds (e.g., ) show moderate COX-2 inhibition, suggesting the target’s sulfonyl group may confer similar activity.
- Receptor Binding : The cyclohexyl group in enhances hCB1 antagonism, implying the target’s cyclohexyl substituent could optimize receptor interactions.
Physicochemical Properties
- Solubility : Sulfonyl and carboxamide groups enhance water solubility compared to purely aromatic analogues (e.g., ).
Selectivity and Metabolism
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis of structurally analogous piperazine derivatives typically involves:
- Piperazine Core Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to form the piperazine ring .
- Sulfonyl Group Introduction : Coupling the piperazine with a sulfonyl chloride derivative (e.g., (E)-2-phenylethenylsulfonyl chloride) via nucleophilic substitution .
- Carboxamide Functionalization : Reacting with cyclohexyl isocyanate under anhydrous conditions to introduce the carboxamide group .
- Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC or NMR .
Q. How is the molecular conformation of this compound characterized, and what structural features influence its reactivity?
- Methodological Answer :
- X-ray Crystallography : Resolve the chair conformation of the piperazine ring and E-configuration of the styryl sulfonyl group (analogous to piperazine derivatives in ).
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize the crystal lattice .
- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., sulfonyl group’s electrophilicity) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclohexyl vs. aryl groups) to isolate contributions to activity .
- Target Validation : Use CRISPR knock-out models to confirm specificity for proposed targets (e.g., enzyme inhibition) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles .
- Metabolic Stability : Perform microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., sulfonyl or carboxamide hydrolysis) .
- Permeability : Assess Caco-2 monolayer penetration and modify logP via substituent engineering .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or GPCRs) .
- MD Simulations : Simulate ligand-receptor complexes for >100 ns to assess binding stability .
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
Q. What experimental designs mitigate toxicity risks in early-stage studies?
- Methodological Answer :
- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity and hERG assays for cardiac risk profiling .
- Metabolite Identification : LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates from styryl groups) .
- Dose-Ranging : Establish NOAEL (No Observed Adverse Effect Level) in zebrafish or rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
